![molecular formula C11H9ClN2O2 B2538456 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-41-7](/img/structure/B2538456.png)
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
The compound "4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is structurally characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a chloro substituent, indicating the presence of a chlorine atom attached to the aromatic ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through reactions such as cyclization. In the case of similar compounds, the synthesis can involve regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Although the exact synthesis of "this compound" is not detailed in the provided papers, it can be inferred that similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often investigated using techniques such as X-ray crystallography, as seen in the study of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one . The dihedral angles and molecular packing in the crystal are influenced by various intermolecular interactions, which can differ significantly when the molecule is in the solid state compared to an isolated state. These interactions include hydrogen bonding and π-π stacking, which are crucial for the stability of the molecular structure.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo hydrogen bonding, as seen in the co-crystal of 4-chloro-2-nitrobenzoic acid and pyrazine . The ability to form hydrogen bonds can influence the compound's reactivity and its potential to form co-crystals with other molecules. Additionally, pyrazole derivatives can be involved in reactions leading to the formation of new heterocyclic rings, as demonstrated by the conversion of benzoic acid derivatives to pyrazoloisoindole and pyrimidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as chlorine can affect the compound's polarity, solubility, and reactivity. The crystal packing and intermolecular interactions can also impact the melting point and stability of the compound. The compound's electronic structure, including the frontier molecular orbitals, can be studied using density functional theory (DFT) to predict its reactivity and properties such as charge transfer within the molecule . Additionally, the compound's potential biological activity can be inferred from similar compounds, such as a copper(II) complex with a related pyrazole derivative showing bioactivity against protein tyrosine phosphatase 1B and human breast cancer cells .
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid, due to its structural features, may be valuable in the synthesis of heterocyclic compounds. Compounds with pyrazole cores are crucial in the development of heterocyclic chemistry, offering a versatile scaffold for synthesizing a wide array of heterocyclic compounds. Such derivatives have been explored for their potential in generating pyrazolo-imidazoles, thiazoles, and various spiropyridines and spiropyrroles. The reactivity of pyrazoline derivatives, similar in structure to the given compound, demonstrates their utility as building blocks in heterocyclic and dyes synthesis, offering mild reaction conditions for generating diverse cynomethylene dyes from precursors like amines and phenols (Gomaa & Ali, 2020).
Antioxidant Properties and Biological Activity
Chromones and their derivatives, structurally related to benzoic acid derivatives, have been reported to exhibit significant antioxidant properties. These compounds, found in the human diet, have been associated with various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The radical scavenging activity of chromones, which might be analogous to the activity of related benzoic acid derivatives, suggests a potential for these compounds in neutralizing active oxygen species and mitigating cell impairment, which can lead to various diseases (Yadav et al., 2014).
Safety and Hazards
While specific safety and hazard information for “4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” is not available, general precautions should be taken while handling this compound. These include avoiding prolonged or frequent contact, avoiding inhalation of dust or solution, and storing in a sealed container away from oxidizing agents and strong acids or bases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
It is known that the compound can form hydrogen bonds due to the presence of the pyrazole ring and the carboxylic acid group . These hydrogen bonds can facilitate interactions with biological targets, potentially leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of chemical compounds .
properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUJTGYNFLQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
676348-41-7 |
Source
|
Record name | 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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